Product packaging for Toldimfos sodium(Cat. No.:CAS No. 575-75-7)

Toldimfos sodium

Cat. No.: B046440
CAS No.: 575-75-7
M. Wt: 220.16 g/mol
InChI Key: SFEYIBBXGHFLAS-UHFFFAOYSA-N
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Description

Toldimfos sodium is an organophosphorus compound of significant research interest, primarily known for its immunomodulatory and antioxidant properties. Its core mechanism of action is believed to involve the enhancement of macrophage function and the modulation of cytokine production, thereby potentially influencing the innate immune response. Researchers investigate this compound for its role in managing oxidative stress by mitigating the effects of free radicals, which is relevant in studies of cellular damage and inflammation models. The compound's potential to support metabolic processes and improve vitality in experimental models of stress or deficiency makes it a valuable tool in immunological, toxicological, and veterinary research contexts. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12NNaO2P+ B046440 Toldimfos sodium CAS No. 575-75-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;[4-(dimethylamino)-2-methylphenyl]-oxido-oxophosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12NO2P.Na/c1-7-6-8(10(2)3)4-5-9(7)13(11)12;/h4-6H,1-3H3;/q;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEYIBBXGHFLAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N(C)C)[P+](=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12NNaO2P+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4060361
Record name Phosphinic acid, [4-(dimethylamino)-2-methylphenyl]-, sodium salt
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Molecular Weight

220.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-75-7
Record name Toldimfos sodium
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Record name Phosphinic acid, P-[4-(dimethylamino)-2-methylphenyl]-, sodium salt (1:1)
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphinic acid, [4-(dimethylamino)-2-methylphenyl]-, sodium salt
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium [4-(dimethylamino)-2-methylphenyl]phosphinate
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Record name TOLDIMFOS SODIUM
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Synthesis and Derivatization Studies of Toldimfos Sodium

Advanced Synthetic Methodologies for Toldimfos (B206624) Sodium

The synthesis of Toldimfos sodium can be approached through various methods, from laboratory-scale preparations to industrial production, with a focus on optimizing reaction parameters to ensure high yield and purity.

The foundational laboratory synthesis involves the reaction of 4-(dimethylamino)-2-methylphenol (B13503537) with sodium phosphinate under controlled anhydrous conditions. An earlier method also describes its preparation from N,N-dimethyl-m-toluidine and phosphorus trichloride. newdrugapprovals.org The reaction of 4-dimethylamine-2-methylphenylphosphonic acid with sodium hydroxide (B78521) or sodium carbonate also yields the sodium salt.

Key parameters have been optimized to maximize the efficiency of the synthesis process. Controlling these variables is crucial for preventing the formation of byproducts and ensuring the reaction proceeds to completion.

Table 1: Optimized Reaction Parameters for this compound Synthesis

Parameter Optimal Range/Value Purpose
Temperature 80–90°C Prevents side reactions and byproduct formation that occur at higher temperatures.
pH 9.0–10.5 Stabilizes the phosphinate intermediate; maintained using sodium hydroxide.

| Reaction Time | 4–6 hours | Ensures complete conversion, which is typically monitored using thin-layer chromatography (TLC). |

This table contains data synthesized from research findings on reaction optimization.

Enhancing the yield and purity of this compound is a critical aspect of its production. Industrial-scale synthesis often employs continuous-flow reactors, which can improve yield and reproducibility compared to traditional batch reactors.

Yield Enhancement: Continuous-flow systems have been shown to achieve yields of 92–94% in a shorter reaction time of 2 hours, a significant improvement over batch reactors which typically yield 85–88% over 6 hours. In large-scale phosphination, using a slight molar excess of sodium phosphinate (e.g., a 1:1.2 ratio with 4-(dimethylamino)-2-methylphenol) can help compensate for potential reagent losses during the process.

Purity Enhancement: After the initial reaction, the crude product undergoes several purification steps. Neutralization of the crude phosphinic acid with a sodium hydroxide solution is performed to form the sodium salt. A key technique for purification is crystallization. The product is commonly crystallized from a water-ethanol mixture (e.g., a 3:1 volume/volume ratio) at a reduced temperature of 4°C, which can yield a purity of 98.5% or higher. Furthermore, byproducts such as oxidized phosphonate (B1237965) derivatives can be removed using activated charcoal filtration. The purity of the final product is often confirmed using analytical techniques like elemental analysis and UV spectrophotometry.

Table 2: Impact of Temperature on Reaction Yield

Temperature (°C) Reported Yield (%) Notes
<80°C Incomplete Conversion Lower temperatures result in an incomplete reaction.
80-90°C 85-94% Optimal range for maximizing yield while minimizing side reactions.

This table illustrates the effect of temperature on the synthesis yield, based on reported optimization studies.

Optimization of Reaction Conditions for this compound Synthesis

Exploration of this compound Derivatives and Analogs

The exploration of derivatives and analogs is a common strategy in medicinal chemistry to investigate and potentially improve the activity of a parent compound.

The literature points to several potential, though not extensively explored, avenues for creating this compound analogs. The core structure of this compound offers sites for chemical modification. For instance, the dimethylamino group on the phenyl ring could theoretically be substituted with other functional groups to alter the molecule's properties.

Another form of derivatization involves the compound's ability to act as a ligand. Organophosphorus compounds can form complexes with various metal ions. Research has indicated that this compound has the ability to form complexes with transition metals, lanthanides, and actinides, suggesting the synthesis of new metal-based derivatives is possible.

Specific structure-activity relationship (SAR) studies for this compound and its analogs are not extensively detailed in the available scientific literature. Such studies are crucial for understanding how the chemical structure of a molecule relates to its biological activity. For organophosphorus compounds in general, SAR studies often focus on how different alkyl and aryl groups attached to the phosphorus atom affect their ability to inhibit enzymes like acetylcholinesterase. researchgate.netacs.org

The precise mode of action for this compound is not fully elucidated, with researchers suggesting its effects may arise from a general stimulation of metabolism rather than simply acting as a phosphorus source. newdrugapprovals.org A complete understanding of its mechanism of action would be a foundational step for conducting detailed SAR studies to correlate specific structural features with its metabolic effects.

Table of Compounds and PubChem CIDs

Compound Name PubChem CID
This compound 23664435
4-(dimethylamino)-2-methylphenol 75317
Sodium phosphinate 23665721
Phosphorus trichloride 24387
N,N-Dimethyl-m-toluidine 7445
Sodium hydroxide 14798
Ethanol 702

Biochemical and Molecular Mechanisms of Action of Toldimfos Sodium

Elucidation of Toldimfos (B206624) Sodium's Metabolic Influences

Impact on Phosphorus Metabolism Pathways

As an aromatic organophosphorus compound, toldimfos sodium directly participates in phosphorus metabolism. smolecule.comhpra.ie Phosphorus is a critical element involved in numerous vital bodily functions, including bone formation, cellular energy transfer, and as a component of nucleic acids and phosphatides. smolecule.comhpra.iemsd-animal-health.co.in The phosphorus supplied by this compound, which exists at an oxidation level between phosphorus and phosphoric acid, is oxidized in the body to phosphate (B84403). drugest.nethpra.iedefra.gov.uk This conversion is necessary for the phosphorus to exert its metabolic effects, which are then identical to those of phosphates. hpra.ie By providing an assimilable form of phosphorus, this compound supports metabolic processes that are dependent on this mineral. hpra.ie Studies have shown that treatment with this compound can lead to a significant improvement in serum phosphorus levels. pjlss.edu.pk

Interactions with Calcium and Magnesium Metabolic Processes

This compound is indicated in conditions arising from disorders of calcium, magnesium, and phosphorus metabolism. globalresearchonline.netcphi-online.comdefra.gov.uk Research suggests that it can have a synergistic effect when administered with calcium and magnesium therapies. smolecule.comdrugest.netdefra.gov.uk For instance, it has been noted to increase calcium concentration in the blood even without the simultaneous administration of calcium preparations. defra.gov.uk This suggests an indirect influence on calcium homeostasis. The interplay between these three minerals is crucial for numerous physiological functions, and by addressing phosphorus imbalances, this compound can help normalize conditions such as tetany and paresis that are caused by their metabolic disturbances. drugest.netdefra.gov.uk

Cellular and Subcellular Effects of this compound

The influence of this compound extends to the cellular and subcellular levels, primarily through its interactions with enzymes and its role in cellular metabolism.

Investigation of Enzyme Interactions

This compound's mechanism of action involves interaction with various enzymes, modulating their activity and influencing metabolic pathways. smolecule.com

Serum paraoxonase 1 (PON1) is a calcium-associated enzyme known for its ability to hydrolyze organophosphate compounds and its role in antioxidant mechanisms by protecting low-density lipoprotein (LDL) from oxidation. tandfonline.comnih.gov In vitro studies have investigated the effect of this compound on bovine serum PON1 activity. One study found that this compound exhibited a poor inhibitory effect on serum PON1, with a calculated IC50 value of 11.08 mg/mL. tandfonline.com This was considered a weak inhibition compared to other tested drugs like dexamethasone (B1670325) and atropine (B194438) sulphate. tandfonline.com The study aimed to understand the potential for peroxidative damage in relation to drug interactions with PON1. tandfonline.com

Another source also mentions the investigation of in vitro inhibitory effects of several drugs, including this compound, on PON1 activity, confirming that the IC50 values varied significantly among the tested compounds. nih.govtandfonline.com

Beyond its interaction with PON1, this compound influences other enzymes. One source suggests that this compound may act by inhibiting phosphodiesterase type 4 (PDE4), an enzyme that breaks down cyclic adenosine (B11128) monophosphate (cAMP). shreejipharmainternational.com By inhibiting PDE4, this compound would increase intracellular cAMP levels, which can lead to various cellular responses. shreejipharmainternational.com Additionally, studies on post-parturient hemoglobinuria in buffaloes have shown that treatment with this compound resulted in a significant decrease in aspartate aminotransferase (AST) and alanine (B10760859) aminotransferase (ALT) activities. pjlss.edu.pk The same study reported that glutathione (B108866) peroxidase and glucose-6-phosphate dehydrogenase activities were improved following treatment with this compound. pjlss.edu.pk Furthermore, it has been observed that this compound has a beneficial effect on serum cholesterol and normalizes glutamic oxaloacetic transaminase (GOT) values. defra.gov.uk

Effects on Serum Paraoxonase 1 (PON1) Activity

Molecular Signaling Pathways Affected by this compound

The precise molecular mechanisms and signaling pathways through which this compound exerts its effects are not yet fully elucidated. smolecule.comnewdrugapprovals.org Research suggests that its action is more complex than simply supplementing deficient phosphorus. newdrugapprovals.org It is believed to act as a metabolic stimulant, influencing multiple metabolic processes within the body. newdrugapprovals.org

Some studies have begun to shed light on its potential molecular targets. One area of investigation points towards the inhibition of phosphodiesterase type 4 (PDE4). shreejipharmainternational.com By inhibiting PDE4, this compound may increase intracellular levels of cyclic adenosine monophosphate (cAMP). shreejipharmainternational.com An elevation in cAMP can trigger a cascade of downstream signaling events, leading to effects such as bronchodilation and reduced inflammation. shreejipharmainternational.com

Conversely, research on bovine serum paraoxonase 1 (PON1), a calcium-associated enzyme with the ability to hydrolyze organophosphates and protect against oxidative stress, has shown that this compound is a poor inhibitor of this enzyme. tandfonline.comnih.gov In a comparative study of various veterinary drugs, this compound exhibited a high IC50 value (11.08 mg/mL), indicating weak inhibitory potential against PON1 activity compared to other tested compounds. tandfonline.com This finding suggests that its mechanism of action is likely independent of the PON1 pathway. tandfonline.com

Phosphinic acid derivatives, the class of compounds to which Toldimfos belongs, are known to act as mimics of natural enzyme substrates or inhibitors, giving them the potential to interact with various biochemical pathways. ontosight.ai However, specific data on the direct pharmacodynamic action of this compound remains limited. ncats.io

Comparative Analysis of this compound with Other Phosphorus Compounds

This compound is an aromatic organophosphorus compound that differs significantly from both inorganic phosphates and other organophosphorus compounds used in veterinary medicine. newdrugapprovals.orggoogleapis.com

This compound vs. Inorganic Phosphates

Inorganic phosphates, such as sodium acid phosphate, provide a direct source of the phosphate anion (PO₄³⁻), which is the biologically active form of phosphorus the body utilizes. msdvetmanual.com In contrast, this compound is an organic compound—the sodium salt of (4-dimethylamino-2-methylphenyl)phosphinic acid—and does not appear to directly provide biologically active phosphate. newdrugapprovals.orgmsdvetmanual.com This fundamental difference in chemical nature leads to distinct biological effects and therapeutic outcomes.

Inorganic phosphate additives are generally absorbed rapidly and can acutely raise serum phosphate concentrations, potentially disrupting the hormonal mechanisms that maintain phosphate homeostasis. mdpi.com

Clinical research comparing this compound with sodium acid phosphate for the treatment of post-parturient hemoglobinuria (PPH) in buffaloes has highlighted the superior efficacy of the organic compound. pjlss.edu.pk In these studies, this compound demonstrated a more significant improvement in serum phosphorus levels compared to sodium acid phosphate. pjlss.edu.pk Furthermore, treatment with this compound resulted in better restoration of key enzyme activities, including Glutathione peroxidase (GPx) and glucose 6-phosphate enzymes, and a more pronounced decrease in elevated AST and ALT activities. pjlss.edu.pk One study reported a therapeutic efficacy of 85% for this compound in treating PPH, compared to just 18% for sodium acid phosphate. tubitak.gov.tr

Table 1: Comparative Therapeutic Effects of this compound vs. Sodium Acid Phosphate in Buffaloes with PPH

ParameterEffect of this compoundEffect of Sodium Acid PhosphateSource
Serum Phosphorus Significant improvementImprovement, but less significant than Toldimfos pjlss.edu.pk
Serum Calcium ImprovementImprovement pjlss.edu.pk
AST & ALT Activity Significant decrease; better resultsSignificant decrease pjlss.edu.pk
Glutathione Peroxidase (GPx) Significant improvementImprovement, but less significant than Toldimfos pjlss.edu.pk
Glucose 6-Phosphate (G6PT) Significant improvementImprovement, but less significant than Toldimfos pjlss.edu.pk
Overall Efficacy (Recovery) 85%18% tubitak.gov.tr

This compound vs. Other Organophosphorus Compounds

Within the class of organophosphorus compounds used as metabolic stimulants, this compound is often compared with Butaphosphan. googleapis.comgoogle.com Both are employed as tonics and for mineral supplementation in production animals. googleapis.comgoogleapis.com However, they possess distinct chemical structures that influence their biological activity.

Toldimfos is an aromatic phosphinic acid derivative, whereas Butaphosphan, or (1-butylamino-1-methyl)ethylphosphonic acid, is an aliphatic phosphonic acid derivative. googleapis.comgoogle.com This structural divergence—aromatic versus aliphatic and phosphinic versus phosphonic acid—is a key point of differentiation. googleapis.com Toldimfos is typically administered as a sodium salt, while Butaphosphan is used as a free acid. googleapis.comgoogle.com

It is also crucial to distinguish these metabolic stimulants from organophosphorus compounds used as insecticides, such as Cythioate. While both are organophosphorus compounds, their mechanisms of action are entirely different. Insecticidal organophosphates often function by inhibiting acetylcholinesterase, a mechanism that this compound does not share.

Table 2: Comparison of this compound and Butaphosphan

FeatureThis compoundButaphosphanSource
Chemical Class Aromatic phosphinic acid derivativeAliphatic phosphonic acid derivative , googleapis.com
Chemical Name Sodium (4-(dimethylamino)-2-methylphenyl)phosphinate(1-butylamino-1-methyl)ethylphosphonic acid newdrugapprovals.org, google.com
Typical Form Sodium saltFree acid googleapis.com, google.com
Primary Use Metabolic stimulant, phosphorus sourceMetabolic stimulant, phosphorus source googleapis.com, googleapis.com

Pharmacokinetic and Pharmacodynamic Research on Toldimfos Sodium

Absorption and Distribution Dynamics of Toldimfos (B206624) Sodium

Toldimfos sodium is rapidly absorbed and distributed throughout the body following administration. defra.gov.uknawanlab.com Studies in cattle have demonstrated that after intramuscular injection, maximum plasma concentrations are reached within 10 to 20 minutes. defra.gov.ukglobalresearchonline.netanimalnexus.com.pk This rapid absorption indicates a swift onset of action.

The pharmacokinetic profile of this compound in cattle has been described as corresponding to a one-compartment distribution model. globalresearchonline.netanimalnexus.com.pk This model suggests that the drug distributes relatively uniformly throughout the body's fluids and tissues.

Pharmacokinetic studies have provided specific parameters regarding its presence in the bloodstream. In calves, the mean half-life of toldimfos in serum was found to be 1.07 hours, while in dairy cows, it was slightly longer at 1.15 hours. globalresearchonline.net The mean residence time for toldimfos in the blood was 3.6 hours for calves and 3.1 hours for dairy cows. globalresearchonline.net It is important to note that repeated dosing does not appear to lead to the bioaccumulation of the product. defra.gov.uknawanlab.com

Interactive Table: Pharmacokinetic Parameters of this compound in Cattle

Parameter Calves Dairy Cows
Time to Peak Blood Concentration (intramuscular) 10-20 minutes 10-20 minutes
Mean Half-Life (serum) 1.07 hours 1.15 hours
Mean Residence Time (blood) 3.6 hours 3.1 hours

Biotransformation Pathways of this compound

The biotransformation of this compound, a process also known as drug metabolism, involves the chemical alteration of the compound within a biological system. pharmacologycanada.org In the body, all forms of phosphorus, including the phosphinate in this compound (which has an oxidation level of +1), are typically oxidized to the +5 oxidation state, in the form of phosphate (B84403). hpra.ie This oxidation is a necessary step for phosphorus to exert its metabolic effects. hpra.ie

Research indicates that toldimfos is eliminated from the body as the parent compound, meaning it does not undergo significant metabolism or breakdown into other substances before excretion. globalresearchonline.netanimalnexus.com.pk Studies in dogs have shown that toldimfos is excreted unchanged. defra.gov.uk This suggests that the primary active substance is the toldimfos molecule itself, rather than a metabolite. The high water solubility of toldimfos likely contributes to its rapid excretion in its original form. newdrugapprovals.org

Elimination and Excretion Profiles of this compound

This compound is characterized by its rapid elimination from the body, primarily through the urinary pathway. defra.gov.uknawanlab.comglobalresearchonline.net

Urinary excretion studies have revealed that a significant portion of the administered dose is eliminated within the first 6 hours after dosing. globalresearchonline.netresearchgate.net By the 24-hour mark, concentrations in the urine are typically very low, often near the limit of detection. globalresearchonline.net Even after a second injection, similarly low concentrations are observed in the urine between 12 and 24 hours later. globalresearchonline.net

In dogs, elimination experiments have shown that nearly 90% of the substance is recovered in the urine within 4 hours after intravenous injection and 8 hours after intramuscular injection. defra.gov.uk After 24 hours, between 93% and 97% of the dose is excreted. defra.gov.uk As noted previously, toldimfos is excreted unchanged in dogs. defra.gov.uk The rapid excretion profile, coupled with the lack of bioaccumulation, suggests that the compound is cleared efficiently from the system. defra.gov.uknawanlab.com

Pharmacodynamic Profiling of this compound

The precise mechanism of action of this compound is not fully understood. globalresearchonline.netdrugest.netncats.io It is thought that its effects are not simply a matter of replacing deficient phosphorus, but rather arise from a broader stimulation of metabolic processes within the body. globalresearchonline.netncats.io Toldimfos is an aromatic phosphorus compound that is intermediate in its oxidation state between phosphorus and phosphoric acid. globalresearchonline.netdrugest.net

The pharmacological properties of this compound are considered to be identical to those of phosphates. hpra.ie Phosphorus is a fundamental element involved in numerous vital bodily processes. defra.gov.uk Organic derivatives of phosphate are abundant in all cells and play a crucial role in many metabolic pathways, including cellular energy transfer. hpra.ie

Studies suggest that this compound has a beneficial effect on several metabolic parameters. It has been observed to increase calcium concentration in the blood even without the simultaneous administration of calcium preparations and to normalize Glutamate Oxaloacetate Transaminase (GOT) values. defra.gov.uk Additionally, it has been reported to have a positive effect on serum cholesterol. defra.gov.uk In a study on Surti buffaloes, toldimfos did not significantly affect the levels of most minerals, with the exception of copper and cobalt. pjlss.edu.pk

Dose-Response Relationship Studies

While specific dose-response studies for this compound are not extensively detailed in the available literature, the concept of a dose-response relationship is fundamental in pharmacology. scienceopen.comnih.gov This relationship describes how the magnitude of the response to a drug is related to the dose administered. nih.gov Generally, increasing the dose of a substance can lead to a greater effect, up to a certain point. scienceopen.com

In the context of phosphorus supplementation, a randomized trial in buffaloes with post-parturient hemoglobinuria demonstrated a recovery rate of 85% with this compound treatment, compared to an 18% recovery rate with sodium phosphate. This suggests a more effective response to this compound at the administered dose.

Time-Dependent Pharmacodynamic Effects

The effects of a drug can also be dependent on the duration of exposure, a concept known as time-dependent effects. conicet.gov.arresearchgate.net For some drugs, maintaining a concentration above a certain threshold for a prolonged period is crucial for efficacy. researchgate.net

Following intramuscular administration in cattle, the rapid achievement of peak blood concentrations within 10 to 20 minutes suggests a quick onset of pharmacodynamic effects. globalresearchonline.netanimalnexus.com.pk The relatively short half-life of 1.07 to 1.15 hours in cattle indicates that the direct effects of a single dose may not be prolonged. globalresearchonline.net However, the stimulation of metabolic processes may have effects that outlast the presence of the drug in the bloodstream. The rapid elimination, with the majority of the dose excreted within 6 hours, further supports the idea of a prompt but not extended direct action. globalresearchonline.net

Advanced Analytical Methodologies for Toldimfos Sodium Quantification and Characterization

Spectrophotometric Techniques for Toldimfos (B206624) Sodium Analysis

Spectrophotometry offers a straightforward and cost-effective approach for the quantitative analysis of toldimfos sodium, particularly for determining residuals in manufacturing settings.

UV-Visible spectrophotometry has been successfully developed and validated for the residual determination of this compound. globalresearchonline.netresearchgate.net This method is valued for its simplicity, precision, and accuracy in quality control processes within pharmaceutical manufacturing. researchgate.net

A key application involves cleaning validation, ensuring that equipment is free from residual active pharmaceutical ingredients. globalresearchonline.netresearchgate.net Research has established a validated method using a Shimadzu UV Spectrophotometer-2600. globalresearchonline.netresearchgate.net The analysis is performed by scanning a solution of this compound, diluted with HPLC grade water, across a spectral range of 200-400 nm. globalresearchonline.netresearchgate.net The maximum absorption wavelength (λmax) for this compound has been identified at 270 nm, which is used for quantification. globalresearchonline.netresearchgate.netresearchgate.net The method has been validated for system suitability and precision, with criteria for the relative standard deviation (%RSD) of the absorbance response being no more than 5.0%. globalresearchonline.netresearchgate.net Linearity has also been confirmed, with a correlation coefficient greater than 0.995, ensuring the method is reliable for residual determination. globalresearchonline.net

Table 1: UV-Visible Spectrophotometric Parameters for this compound Analysis
ParameterValue/SpecificationSource
InstrumentShimadzu UV Spectrophotometer-2600 globalresearchonline.netresearchgate.net
Wavelength of Maximum Absorption (λmax)270 nm globalresearchonline.netresearchgate.netresearchgate.net
Scan Range200-400 nm globalresearchonline.netresearchgate.net
DiluentHPLC Grade Water globalresearchonline.netresearchgate.net
Linearity (Correlation Coefficient)> 0.995 globalresearchonline.net
Precision (%RSD Acceptance)≤ 5.0% globalresearchonline.netresearchgate.net

Chromatographic and Mass Spectrometric Approaches

For detecting trace levels of this compound, particularly in complex biological samples, the combination of liquid chromatography and mass spectrometry provides unparalleled sensitivity and specificity.

An analytical method utilizing liquid chromatography-triple quadrupole tandem mass spectrometry (LC-MS/MS) has been developed for the sensitive detection of this compound residues. researchgate.netresearchgate.netnih.gov This approach is highly effective for routine analysis of the compound in foods of animal origin. researchgate.netnih.gov The sample preparation involves a liquid-liquid extraction using 10 mM ammonium (B1175870) formate (B1220265) in acetonitrile, followed by a purification step with n-hexane to remove fats. researchgate.netresearchgate.netnih.gov This extraction procedure is efficient and avoids the need for more complex solid-phase extraction. researchgate.netnih.gov Chromatographic separation is achieved on a Luna C18 column with a mobile phase consisting of 10 mM ammonium formate in ultrapure water and acetonitrile. researchgate.netresearchgate.netnih.gov

The LC-MS/MS method has been specifically validated for the detection of this compound residues in porcine muscle and bovine milk. researchgate.netresearchgate.netnih.gov The method demonstrates good linearity over a concentration range of 0.005 to 0.03 mg/kg in matrix-matched standard calibrations. researchgate.netresearchgate.net The high determination coefficients (R²) of 0.9942 for muscle and 0.9898 for milk indicate a strong correlation between concentration and response. researchgate.netresearchgate.netnih.gov

The method's sensitivity is highlighted by a limit of quantification (LOQ) of 0.005 mg/kg in both matrices. researchgate.netresearchgate.net Recovery studies, conducted by fortifying porcine muscle and bovine milk samples, showed excellent results, with recovery rates ranging from 75.58% to 89.74%. researchgate.netresearchgate.netnih.gov The precision of the method was confirmed with relative standard deviations (RSDs) at or below 8.87%. researchgate.netresearchgate.netnih.gov

Table 2: LC-MS/MS Method Validation for this compound in Biological Matrices
ParameterPorcine MuscleBovine MilkSource
Linearity Range0.005 - 0.03 mg/kg researchgate.netresearchgate.net
Determination Coefficient (R²)0.99420.9898 researchgate.netresearchgate.netnih.gov
Limit of Quantification (LOQ)0.005 mg/kg researchgate.netresearchgate.net
Recovery Rate75.58% - 89.74% researchgate.netresearchgate.netnih.gov
Relative Standard Deviation (RSD)≤ 8.87% researchgate.netresearchgate.netnih.gov

Liquid Chromatography-Triple Quadrupole Tandem Mass Spectrometry (LC-MS/MS) for Residue Detection

Electrochemical Sensor Development for this compound

Electrochemical methods represent a modern, eco-friendly frontier in chemical analysis, offering high sensitivity and rapid detection with minimal solvent usage. researchgate.net

Recent research has focused on the development of novel electrochemical sensors for the highly sensitive detection of this compound. researchgate.netresearchgate.net One such sensor is constructed from a multi-walled carbon nanotube composite modified with zeolite (ZY/MWCNT). researchgate.netresearchgate.net This voltammetric sensor was developed to enhance sensitivity and selectivity for detecting minute quantities of this compound in matrices like cattle meat and milk. researchgate.net

The performance of this sensor is notable, demonstrating a wide linear relationship over a concentration range of 0.2 to 100 nM with a high correlation of 0.9995. researchgate.netresearchgate.net Its exceptional sensitivity is proven by a very low detection limit (LOD) of 50 pM and a quantification limit (LOQ) of 151.5 pM. researchgate.netresearchgate.net Other research mentions the use of a metal-substituted nano-ferrite improved screen-printed electrode for the anodic determination of this compound, further underscoring the utility of voltammetric techniques in its analysis. nih.gov These green analytical methods are advantageous as they reduce hazardous waste and simplify sample preparation steps. researchgate.net

Table 3: Performance of a ZY/MWCNT-Based Electrochemical Sensor for this compound
Performance MetricValueSource
Linear Range0.2 – 100 nM researchgate.netresearchgate.net
Correlation Coefficient0.9995 researchgate.netresearchgate.net
Limit of Detection (LOD)50 pM researchgate.netresearchgate.net
Limit of Quantification (LOQ)151.5 pM researchgate.netresearchgate.net

Nanomaterial-Modified Sensors for Enhanced Sensitivity

The integration of nanomaterials into electrochemical sensors has revolutionized the detection of pharmaceutical compounds by offering significant improvements in sensitivity, selectivity, and response time. mdpi.com The unique properties of nanomaterials, such as high surface-area-to-volume ratios, excellent electrical conductivity, and enhanced catalytic activity, are instrumental in developing advanced analytical devices. mdpi.commdpi.com These characteristics facilitate more efficient electron transfer and provide a greater surface for biomolecule immobilization, leading to superior sensor performance compared to traditional methods. mdpi.commdpi.com

In the context of this compound (TDS) quantification, several novel sensors leveraging nanomaterials have been developed to achieve lower detection limits and higher selectivity.

One notable development is a sensor fabricated by modifying a screen-printed electrode with metal-substituted nanoferrites (M = Zn, Cu, Fe, and Mn). researchgate.netiapchem.org This sensor operates using square wave voltammetry (SWV) to detect this compound in various matrices, including raw materials and human plasma. researchgate.net The modification provides a sensitive platform for the anodic determination of the compound, achieving a linear detection range of 19.98 to 334.70 ng/mL. researchgate.net

Another advanced sensor utilizes a composite of multi-walled carbon nanotubes and zeolite (ZY/MWCNT) to modify an electrode. researchgate.net This design was created to enhance the sensitivity and selectivity for detecting this compound, even in complex samples like cattle meat and milk. researchgate.net The ZY/MWCNT-modified sensor demonstrated exceptional performance, as detailed in the table below. researchgate.net The high sensitivity is attributed to the synergistic effects of the carbon nanomaterials, which increase the sensor's surface area and provide superior sites for electron exchange. researchgate.netpjlss.edu.pk

Performance Characteristics of Nanomaterial-Modified Sensors for this compound

Sensor TypeAnalytical TechniqueLinear RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Correlation Coefficient (R²)
Metal-Substituted Nanoferrite Screen-Printed ElectrodeSquare Wave Voltammetry (SWV)19.98–334.70 ng/mLNot ReportedNot ReportedNot Reported
Zeolite/Multi-Walled Carbon Nanotube (ZY/MWCNT) Composite SensorVoltammetry0.2–100 nM50 pM151.5 pM0.9995

Method Validation and Green Chemistry Assessment of Analytical Techniques

The validation of analytical methods is a critical requirement for ensuring the reliability, consistency, and accuracy of scientific data. This process involves documenting that a method is suitable for its intended purpose by assessing key parameters such as linearity, accuracy, precision, sensitivity, and specificity, often following guidelines from the International Conference on Harmonisation (ICH). globalresearchonline.netresearchgate.netsavaglobal.com

Several analytical methods for the quantification of this compound have been developed and validated:

Liquid Chromatography-Triple Quadrupole Mass Spectrometry (LC-MS/MS): An LC-MS/MS method has been validated for detecting this compound residues in porcine muscle and bovine milk. nih.govresearchgate.net The method demonstrated good linearity over a concentration range of 0.005 to 0.03 mg/kg, with determination coefficients (R²) of 0.9942 for muscle and 0.9898 for milk. nih.govresearchgate.net The accuracy, expressed as recovery, was between 75.58% and 89.74%. nih.govresearchgate.net Precision was high, with relative standard deviations (RSDs) at or below 8.87%. nih.govresearchgate.net This method effectively extracts the compound using 10 mM ammonium formate in acetonitrile, eliminating the need for a solid-phase extraction cleanup step. nih.gov

Ultraviolet (UV) Spectrophotometry: A simple and accurate UV spectrophotometric method has been validated for the residual determination of this compound in manufacturing settings. globalresearchonline.netresearchgate.net The method uses a wavelength of 270 nm for detection. globalresearchonline.netresearchgate.net Validation studies confirmed the method's linearity, with a correlation coefficient greater than 0.995. globalresearchonline.net The precision at the limit of quantification (LOQ) of 0.46 ppm was also established. globalresearchonline.net

Validation Parameters of Analytical Methods for this compound

ParameterLC-MS/MS MethodUV Spectrophotometry MethodVoltammetric Method
Linearity Range 0.005–0.03 mg/kgNot specified, R² > 0.9950.2–100 nM
Accuracy (% Recovery) 75.58–89.74%88.87–89.72% (Swab Recovery)Not Reported
Precision (%RSD) ≤ 8.87%0.48 (Swab Recovery)Not Reported
Limit of Quantification (LOQ) 0.005 mg/kg0.46 ppm151.5 pM

In recent years, a significant focus has been placed on Green Analytical Chemistry (GAC) , an approach that encourages the use of analytical methods that reduce or eliminate the use of hazardous substances and minimize environmental impact. savaglobal.comjapsonline.com This involves assessing methods using tools like the Analytical Eco-Scale (AES) and the Green Analytical Procedure Index (GAPI). researchgate.net

Voltammetry, as used in the nanomaterial-based sensor methods, is considered an inherently eco-friendly technique. researchgate.net It requires minimal solvents and sample preparation steps, thereby producing little hazardous waste. researchgate.net A greenness assessment performed on the ZY/MWCNT sensor method for this compound using AES and GAPI tools confirmed its excellent green profile. researchgate.net In contrast, traditional chromatographic methods like HPLC and LC-MS/MS often rely on organic solvents such as acetonitrile, which raises environmental concerns. nih.govjapsonline.com The development of greener analytical methods, such as the voltammetric techniques, represents a significant advancement in the sustainable analysis of pharmaceutical compounds like this compound. researchgate.net

Toxicological Mechanisms and Environmental Impact Research of Toldimfos Sodium

Mechanistic Toxicology of Toldimfos (B206624) Sodium

The precise molecular and cellular pathways through which Toldimfos sodium might exert toxicity are not yet fully elucidated.

Cellular and Molecular Basis of Toxicity

Interactions with Detoxification Enzymes and Pathways

The interaction of this compound with detoxification enzymes and pathways is an area with limited specific research. Detoxifying enzymes, such as those in the Cytochrome P450 superfamily and glutathione (B108866) transferases, are critical in metabolizing and eliminating foreign compounds. nih.gov

One available study investigated the in vitro effect of this compound on bovine serum paraoxonase 1 (PON1), an enzyme known to hydrolyze organophosphates. The study found that this compound exhibited poor inhibition of PON1, with a high IC50 value of 11.08 mg/mL, especially when compared to other veterinary drugs like dexamethasone (B1670325) and atropine (B194438) sulphate. tandfonline.comtandfonline.com This suggests that, at least for this specific enzyme, this compound is not a potent inhibitor.

Table 1: In Vitro Inhibition of Bovine Serum Paraoxonase 1 (PON1) by this compound

DrugIC50 Value (mg/mL)Inhibitory Potency
This compound 11.08Poor
DexamethasoneNot specified in snippetPotent and significant
Atropine sulphateNot specified in snippetPotent and significant
FurosemideNot specified in snippetPotent and significant

IC50 is the concentration of an inhibitor where the response (or binding) is reduced by half.

Environmental Fate and Transport Studies of this compound

Information regarding the environmental fate and transport of this compound is not well-documented in scientific literature. lgcstandards.comscbt.com Such studies are crucial for understanding how a substance behaves when released into the environment, including its movement through soil, water, and air, and its persistence. epa.govitrcweb.orgepa.gov

Degradation Pathways in Environmental Compartments

Specific degradation pathways of this compound in environmental compartments like soil, water, or sediment have not been extensively studied. lgcstandards.com The degradation of chemical compounds in the environment can occur through various processes, including photolysis (breakdown by light), hydrolysis (reaction with water), and microbial bioremediation. frontiersin.orgnih.gov For some organic compounds, oxidation and reduction reactions, sometimes facilitated by UV light, can lead to their breakdown. nih.govmdpi.com However, the specific products of this compound degradation and the rates at which they are formed in different environmental conditions are currently unknown.

Bioaccumulation and Biotransformation in Environmental Systems

There is a lack of specific data on the bioaccumulation and biotransformation of this compound in environmental systems. lgcstandards.comscbt.com Bioaccumulation refers to the process where the concentration of a chemical in an organism exceeds that in its surrounding environment. mdpi.com Biotransformation is the chemical modification of substances by living organisms, which can lead to either detoxification or the formation of more toxic metabolites. mdpi.comnih.govsfu.ca While the potential for excessive use of Toldimfos to result in harmful residues in production animals has been noted, detailed studies on its bioaccumulation factors and metabolic pathways in various organisms are not available. researchgate.net

Ecotoxicological Investigations of this compound

The environmental impact of this compound on different trophic levels has not been fully investigated. lgcstandards.comscbt.com Ecotoxicological studies are essential to determine the potential adverse effects of a substance on aquatic and terrestrial organisms. researchgate.netnih.govup.pt While general ecotoxicological evaluations have been performed for other sodium-based phenolic compounds, showing varying toxicity across different species, similar comprehensive data for this compound is not present in the reviewed literature. nih.gov

Impact on Aquatic Organisms and Ecosystems

A thorough review of available scientific literature and safety data reveals a significant lack of specific research on the ecotoxicological effects of this compound on aquatic life and ecosystems. Regulatory and safety datasheets consistently report that data regarding the compound's impact on aquatic organisms are unavailable. scbt.comaksci.comcleanchemlab.com

Safety Data Sheets (SDS) for this compound state that its ecotoxicity has not been determined and that information on its persistence, degradability, and potential for bioaccumulation in aquatic environments is not available. aksci.comcleanchemlab.com One source notes that the compound "may cause long lasting harmful effects to aquatic life," but clarifies this by stating that "100% of the mixture consists of components(s) of unknown hazards to the aquatic environment," indicating a lack of specific testing rather than a confirmed risk profile. scbt.com Similarly, another assessment reports that the environmental impact of the product has not been fully investigated. lgcstandards.com

Databases specializing in the environmental properties of veterinary substances also confirm the absence of data for key aquatic ecotoxicology endpoints, such as acute and chronic toxicity to fish. herts.ac.uk This information gap prevents a scientifically robust assessment of the potential risks this compound may pose to aquatic food webs and ecosystem health.

Interactive Table: Status of Aquatic Ecotoxicity Data for this compound

Ecotoxicity ParameterFindingSource(s)
Overall Ecotoxicity Not available / Not determined aksci.comcleanchemlab.com
Persistence & Degradability No information available scbt.comaksci.comlgcstandards.com
Bioaccumulative Potential No information available scbt.comaksci.comlgcstandards.com
Aquatic Toxicity Unknown hazards / Not fully investigated scbt.comlgcstandards.com
Mobility in Water No information available scbt.comaksci.com

Effects on Terrestrial Organisms and Soil Health

Information regarding the impact of this compound on crucial soil health indicators, such as microbial activity, is absent from the available literature. herts.ac.uk The processes of decomposition and nutrient cycling are vital for soil fertility, and the influence of this compound on the microorganisms that drive these processes has not been documented. Likewise, no studies were found that assessed the toxicity of this compound to key terrestrial invertebrates like collembola (springtails) or its effects on non-target plants. herts.ac.uk

Future Directions and Emerging Research Areas for Toldimfos Sodium

Advanced Computational Modeling for Toldimfos (B206624) Sodium

Computational modeling offers a powerful, cost-effective approach to investigate the complex biological interactions of toldimfos sodium at a molecular level. researchgate.netmdpi.com By simulating its behavior, researchers can gain predictive insights that would be difficult or time-consuming to obtain through traditional laboratory experiments alone. researchgate.net These computational methods can help to resolve experimental artifacts and provide a more accurate understanding of a compound's behavior. researchgate.net

The precise mode of action of this compound remains largely unknown. newdrugapprovals.org In silico methods present a significant opportunity to elucidate how it interacts with biological targets. Computational docking studies can predict the binding affinity of this compound with various proteins, helping to identify potential receptors and enzymes it may influence. nih.govbiointerfaceresearch.com Such approaches are crucial for developing new drug candidates and understanding drug-target interactions. nih.gov

Furthermore, computational tools can be used to predict the metabolic fate of this compound. psu.edu While studies indicate it is primarily excreted unchanged, sophisticated modeling could reveal minor or previously unidentified metabolic pathways. globalresearchonline.netnih.gov Understanding these pathways is essential for a complete pharmacological profile. psu.edu

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with their biological activity. nih.govijnrd.org This approach is fundamental in drug discovery for predicting the activity of new chemical entities. nih.gov Although no specific QSAR models for this compound currently exist, this represents a promising area for future research.

By developing a QSAR model, researchers could:

Identify the key structural features of the this compound molecule that are essential for its activity. dovepress.com

Predict the biological activity of novel, yet-to-be-synthesized analogs. dovepress.comucl.ac.uk

Design new analogs with potentially enhanced efficacy or novel therapeutic properties.

This process involves compiling a dataset of this compound analogs and their measured biological activities to create a predictive model based on various molecular descriptors. researchgate.net Such models could accelerate the development of next-generation organophosphorus therapeutics with improved profiles. ucl.ac.uk

In Silico Prediction of Molecular Interactions and Metabolic Pathways

Novel Applications and Therapeutic Potential of this compound Beyond Current Uses

Current research primarily focuses on this compound as a metabolic stimulant and for treating phosphorus deficiencies in livestock. msd-animal-health.co.inpjlss.edu.pk However, emerging evidence suggests its therapeutic potential may be broader. Studies have shown its effectiveness in treating post-parturient hemoglobinuria in buffaloes, indicating a role in complex metabolic diseases. pjlss.edu.pkresearchgate.net

There is also potential for its use as an adjunctive therapy. A patent has explored the combination of this compound with corticosteroids to potentially improve the tolerability of the latter. google.com Additionally, some bisphosphonates exhibit analgesic properties, suggesting a possible, yet unexplored, application for this compound in managing pain associated with bone disorders in animals. healthyinc.co.in Future clinical trials could investigate these and other novel indications, potentially expanding its use in veterinary practice.

Interdisciplinary Research Integrating this compound Studies

The complexity of modern veterinary and pharmaceutical science necessitates collaboration across multiple disciplines. frontiersin.orgfrontiersin.org Future research on this compound would benefit significantly from an interdisciplinary approach, combining expertise from:

Veterinary Medicine: To conduct clinical trials and provide insights into practical applications and disease contexts. frontiersin.org

Computational Biology & Chemistry: To perform the in silico modeling, QSAR studies, and design of novel analogs. researchgate.netnih.gov

Pharmacology & Toxicology: To conduct pharmacokinetic and pharmacodynamic studies and to fully characterize the compound's action and safety profile. frontiersin.org

Analytical Chemistry: To develop more sensitive methods for detecting the compound and its potential metabolites in biological samples. researchgate.net

Such integrated efforts can bridge the gap between fundamental chemical properties and clinical effects, leading to a more holistic understanding of this compound and accelerating the translation of research findings into practical applications. frontiersin.org

Development of Stable Isotope-Labeled this compound for Advanced Tracer Studies

Tracer studies are essential for accurately determining the absorption, distribution, metabolism, and excretion (ADME) of a drug. While pharmacokinetic studies on this compound have been conducted, it has been noted that these were not performed using labeled compounds. globalresearchonline.net The development of stable isotope-labeled this compound (e.g., using ¹³C or ¹⁵N) would represent a significant technological advancement for this area of research. symeres.com

Stable isotopes are non-radioactive and can be used to trace the fate of a molecule within a biological system with high precision using techniques like mass spectrometry. sigmaaldrich.com Using labeled this compound would allow researchers to:

Unequivocally track the parent compound and distinguish it from endogenous phosphorus sources.

Identify and quantify any potential metabolites with high confidence. symeres.com

Perform definitive pharmacokinetic studies to understand its bioavailability, tissue distribution, and half-life more accurately. symeres.com

These advanced tracer studies would provide crucial data to fill knowledge gaps regarding the compound's precise metabolic fate and mechanism of action. nih.gov

Q & A

Q. What are the key physicochemical properties of Toldimfos sodium that influence experimental design?

this compound (C₉H₁₃NNaO₂P) is an organophosphorus compound with a molecular weight of 245.17 g/mol. Its solubility in aqueous solutions and stability under varying pH and temperature conditions are critical for formulating in vivo or in vitro studies. For instance, sodium-based compounds often require controlled storage in airtight, light-resistant containers to prevent oxidation or hydrolysis, as seen in analogous sodium phosphate preparations . Researchers should verify solubility profiles using UV-Vis spectroscopy and monitor stability via HPLC to ensure batch consistency.

Q. How can this compound be synthesized and characterized for research purposes?

Synthesis involves reacting 4-(dimethylamino)-2-methylphenol with sodium phosphinate under controlled anhydrous conditions. Characterization requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) for structural confirmation of the phosphorus moiety.
  • Mass Spectrometry (MS) to validate molecular weight.
  • X-ray Diffraction (XRD) for crystalline structure analysis. Purity assessments should include elemental analysis and titration methods, with data cross-referenced against standards like USP guidelines for sodium-based compounds .

Q. What validated analytical methods are recommended for quantifying this compound in biological matrices?

High-Performance Liquid Chromatography (HPLC) with UV detection at 210–230 nm is widely used due to the compound’s aromatic structure. Sample preparation often involves protein precipitation with acetonitrile or solid-phase extraction. For trace analysis, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) provides higher sensitivity, with a limit of quantification (LOQ) typically <10 ng/mL. Calibration curves should be validated across physiological pH ranges to account for matrix effects .

Advanced Research Questions

Q. How should researchers design dose-response studies to evaluate this compound’s efficacy in different biological models?

  • Animal Models : Use randomized controlled trials (RCTs) with stratified dosing (e.g., 10–100 mg/kg body weight) based on prior pharmacokinetic data. Include positive controls (e.g., sodium phosphate) and placebo groups.
  • In Vitro Systems : Optimize concentrations using cell viability assays (e.g., MTT) and monitor biomarkers like reactive oxygen species (ROS) for mechanistic insights. Reference the methodology from buffalo hemoglobinuria trials, where this compound showed 85% efficacy at 50 mg/kg, highlighting the need for species-specific adjustments .

Q. What strategies resolve contradictions in reported efficacy data for this compound?

Contradictions may arise from variations in bioavailability, model selection, or endpoint measurements. For example, a 2010 study reported 85% efficacy in buffaloes, while other models showed lower responses. To address this:

  • Meta-Analysis : Pool data from multiple studies to identify confounding variables (e.g., age, diet, co-administered drugs).
  • Sensitivity Testing : Evaluate how pH, temperature, and metabolic enzymes affect the compound’s activity. Cross-validation with alternative assays (e.g., ELISA for biomarker quantification) can clarify discrepancies .

Q. How do researchers assess the mechanistic interplay between this compound and phosphate metabolism?

  • Isotopic Tracers : Use ³²P-labeled this compound to track phosphorus incorporation in cellular pathways.
  • Gene Expression Profiling : RNA sequencing of tissues treated with this compound can identify upregulated/downregulated genes in phosphate transport (e.g., SLC34 family).
  • Enzyme Kinetics : Measure ATPase activity in erythrocyte membranes to detect competitive inhibition or allosteric modulation .

Q. What statistical approaches are optimal for longitudinal studies involving this compound?

  • Mixed-Effects Models : Account for inter-individual variability and repeated measures over time.
  • Survival Analysis : Use Kaplan-Meier curves to compare recovery rates between treatment groups.
  • Power Analysis : Ensure sample sizes are sufficient to detect clinically relevant effect sizes (e.g., ≥20% change in hemoglobin levels). Data from buffalo trials demonstrated significant post-treatment hemoglobin increases (p<0.01) using ANOVA with Tukey’s post hoc test .

Methodological Guidelines

  • Data Reporting : Follow IMRAD (Introduction, Methods, Results, Discussion) format, with raw data (e.g., HPLC chromatograms, dose-response curves) in supplementary materials .
  • Ethical Compliance : For animal studies, adhere to ARRIVE 2.0 guidelines for transparency in experimental design and outcome reporting .
  • Replication : Include step-by-step protocols for synthesis and characterization to ensure reproducibility, as emphasized in USP standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.